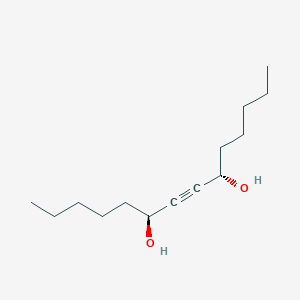
2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloroacetamide group attached to a 3,7-dimethylocta-2,6-dien-1-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)acetamide typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of human error.
化学反応の分析
Types of Reactions
2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Formation of N-substituted acetamides.
Oxidation Reactions: Formation of N-oxides and other oxidized derivatives.
Reduction Reactions: Formation of primary or secondary amines.
科学的研究の応用
2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
- N-(3,7-dimethylocta-2,6-dien-1-yl)cyclopropanecarboxamide
- N-(3,7-dimethylocta-2,6-dien-1-yl)phenylacetamide
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
Uniqueness
2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)acetamide is unique due to the presence of the chloroacetamide group, which imparts distinct reactivity and biological activity compared to its analogs. The chloro group allows for specific substitution reactions, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
627527-81-5 |
|---|---|
分子式 |
C12H20ClNO |
分子量 |
229.74 g/mol |
IUPAC名 |
2-chloro-N-(3,7-dimethylocta-2,6-dienyl)acetamide |
InChI |
InChI=1S/C12H20ClNO/c1-10(2)5-4-6-11(3)7-8-14-12(15)9-13/h5,7H,4,6,8-9H2,1-3H3,(H,14,15) |
InChIキー |
OUQGMTYENXRYQE-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCNC(=O)CCl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


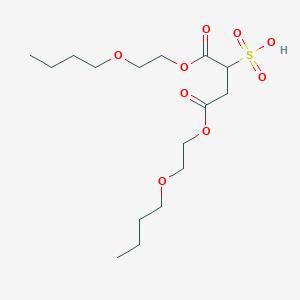
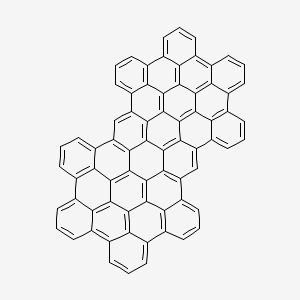
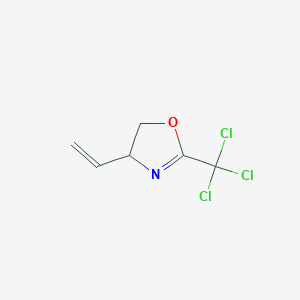
![3-Phenyl-6-(trichloromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12583444.png)
![Hydroxylamine, O-[(1S)-1-phenylbutyl]-](/img/structure/B12583449.png)
![N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12583451.png)

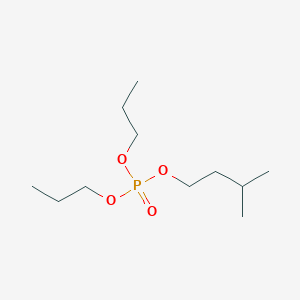
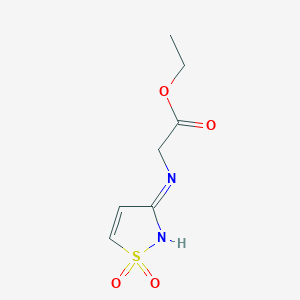
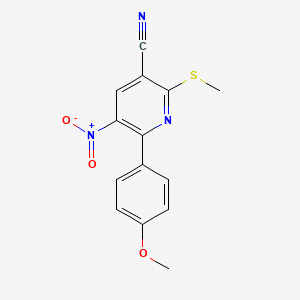
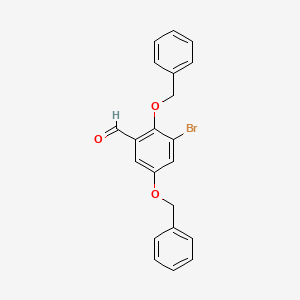
![2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol](/img/structure/B12583485.png)

